7-Bromo-benzooxazole-5-carboxylic acid methyl ester
Description
7-Bromo-benzooxazole-5-carboxylic acid methyl ester (CAS 1934686-68-6) is a brominated heterocyclic compound featuring a benzooxazole core substituted with a carboxylic acid methyl ester group at position 5 and a bromine atom at position 7 . Its benzooxazole ring system, which combines oxygen and nitrogen heteroatoms, confers unique electronic and steric properties that influence reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 7-bromo-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)5-2-6(10)8-7(3-5)11-4-14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSKRGVEMIYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-benzooxazole-5-carboxylic acid methyl ester typically involves the bromination of benzooxazole derivatives followed by esterification. One common method includes:
-
Bromination: : Benzooxazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
-
Esterification: : The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the formation of the methyl ester group at the carboxylic acid position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-benzooxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions: : The compound can be oxidized to form different functional groups, such as converting the methyl ester to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer properties of benzoxazole derivatives, including 7-bromo-benzooxazole-5-carboxylic acid methyl ester. Benzoxazoles are known for their ability to inhibit various cancer cell lines. For instance, compounds similar to this ester have shown cytotoxic effects against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, indicating its potential as an anticancer agent .
Synthetic Methodologies
The compound serves as a key intermediate in the synthesis of more complex molecules. Recent advancements in synthetic strategies have utilized this compound as a precursor for creating diverse benzoxazole derivatives through various catalytic methods . For example:
- Catalytic Synthesis : Utilizing magnetic solid acid nanocatalysts has led to high yields in the synthesis of benzoxazoles from 2-aminophenol and aldehydes .
The benzoxazole framework is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects . The incorporation of the methyl ester group has been shown to enhance solubility and bioavailability, making it a valuable scaffold for drug design.
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic activity of benzoxazole derivatives on cancer cell lines. The results indicated that compounds with the benzooxazole structure exhibited significant inhibition of cell proliferation in MCF-7 and HCT-116 cells, suggesting that derivatives like this compound could be developed into effective anticancer agents .
Case Study 2: Synthesis via Nanocatalysis
Another investigation focused on synthesizing benzoxazoles using eco-friendly methods. The application of a nanomaterial catalyst facilitated the reaction between 2-aminophenol and various aldehydes, yielding high purity products in shorter reaction times . This method highlights the potential for developing sustainable synthetic routes utilizing compounds like this compound.
Mechanism of Action
The mechanism of action of 7-Bromo-benzooxazole-5-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs, focusing on substituents and heterocyclic cores:
Key Observations:
- Heterocyclic Core Differences : Benzooxazole (O and N) vs. benzoimidazole (two N atoms) vs. benzo[1,3]dioxole (two O atoms). These differences alter electron density and hydrogen-bonding capabilities .
- Substituent Effects : Bromine position (C5 vs. C7) and functional groups (thiol, methyl, ester) modulate reactivity and steric hindrance. For example, the thiol group in 5-Bromobenzo[d]oxazole-2-thiol enhances nucleophilicity compared to ester derivatives .
Physical and Chemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogs:
Insights:
- Thermal Stability : The benzoimidazole derivative exhibits a higher boiling point, likely due to stronger intermolecular interactions (e.g., hydrogen bonding via NH groups) compared to benzooxazole or dioxole analogs .
- Density Trends : The benzo[1,3]dioxole derivative has a higher density, possibly due to tighter molecular packing from the dioxole ring’s planar structure .
Biological Activity
7-Bromo-benzooxazole-5-carboxylic acid methyl ester is a member of the benzoxazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by the presence of a bromine atom at the 7-position and a carboxylic acid methyl ester group. Its molecular formula is C10H8BrN1O3, with a molecular weight of approximately 271.07 g/mol. The structural features contribute to its reactivity and biological activity.
Biological Activities
Research indicates that benzoxazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Studies have demonstrated that benzoxazole derivatives can induce cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activity comparable to standard drugs like ibuprofen .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound can interfere with cell cycle progression in cancer cells, leading to apoptosis. This was observed in studies where treated cells showed increased levels of cleaved caspase-3 and cytochrome c release from mitochondria .
- Interaction with Biological Targets : Molecular docking studies suggest that this compound binds effectively to various targets involved in cell signaling pathways related to cancer and inflammation .
Case Studies
Several studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A study evaluating the cytotoxic effects of this compound on MCF-7 cells reported an IC50 value indicating potent activity against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest |
| PC3 | 10.0 | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



